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Introduction
C105SR is a novel, potent, and selective small-molecule inhibitor of cyclophilin D (CypD), a key

regulator of the mitochondrial permeability transition pore (mPTP).[1][2] By inhibiting CypD,

C105SR prevents the opening of the mPTP, a critical event in cell death pathways associated

with ischemia-reperfusion injury (IRI).[1][2] These application notes provide a comprehensive

overview of the in vitro experimental protocols to evaluate the efficacy and mechanism of action

of C105SR, particularly in the context of cellular protection against hypoxia/reoxygenation-

induced injury.

Mechanism of Action
C105SR exerts its cytoprotective effects by directly targeting cyclophilin D, a peptidyl-prolyl

isomerase located in the mitochondrial matrix. Under conditions of cellular stress, such as

those occurring during ischemia-reperfusion, elevated intracellular calcium and reactive oxygen

species (ROS) trigger the binding of CypD to components of the mPTP complex. This

interaction promotes a conformational change that leads to the opening of the pore, disrupting

the mitochondrial membrane potential, causing mitochondrial swelling, and ultimately leading to

necrotic cell death. C105SR prevents these detrimental effects by inhibiting the enzymatic

activity of CypD, thereby preserving mitochondrial integrity and enhancing cell survival.[1][2]
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Caption: C105SR Signaling Pathway.

Quantitative Data Summary
The following tables summarize the key quantitative data for C105SR in various in vitro assays.
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Assay Endpoint C105SR Activity
Reference
Compound

CypD PPIase Activity IC50

Potent Inhibition

(Specific value not

reported)

-

Ca2+-induced

Mitochondrial Swelling
IC50 0.009 ± 0.001 µM -

LDH Release

(Hypoxia/Reoxygenati

on)

% Inhibition at 0.5 µM ~75% -

Cell Viability

(Hypoxia/Reoxygenati

on)

% Increase at 0.5 µM ~75% -

Experimental Protocols
Detailed methodologies for key in vitro experiments to assess the efficacy of C105SR are

provided below.

Experimental Workflow Overview
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Caption: In Vitro Experimental Workflow.

Cyclophilin D Peptidyl-Prolyl cis-trans Isomerase
(PPIase) Activity Assay
Objective: To determine the direct inhibitory effect of C105SR on the enzymatic activity of

CypD.

Methodology:

The assay is based on a chymotrypsin-coupled method where the isomerization of a

tetrapeptide substrate (e.g., N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide) by CypD is measured.

In the presence of chymotrypsin, the trans-isomer of the substrate is cleaved, releasing p-

nitroaniline, which can be detected spectrophotometrically at 390 nm.

Recombinant human CypD is incubated with varying concentrations of C105SR.
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The reaction is initiated by the addition of the substrate and chymotrypsin.

The rate of p-nitroaniline release is monitored over time.

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of

the C105SR concentration.

Mitochondrial Swelling Assay
Objective: To assess the ability of C105SR to inhibit mPTP opening in isolated mitochondria.

Methodology:

Isolate mitochondria from a relevant tissue source (e.g., liver) using differential

centrifugation.

Resuspend the mitochondrial pellet in a swelling buffer.

Incubate the isolated mitochondria with different concentrations of C105SR.

Induce mPTP opening by adding a calcium solution.

Monitor mitochondrial swelling by measuring the decrease in absorbance at 540 nm over

time using a spectrophotometer. A decrease in absorbance indicates an increase in

mitochondrial volume.

Calculate the IC50 value based on the inhibition of the swelling rate at different C105SR
concentrations.

Calcein/Cobalt Assay for mPTP Opening in Cells
Objective: To measure mPTP opening in intact cells subjected to hypoxia/reoxygenation.

Methodology:

Seed cells in a suitable culture plate.

Load the cells with Calcein-AM, a fluorescent dye that accumulates in the cytoplasm and

mitochondria.
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Add cobalt chloride (CoCl2) to the medium. Co2+ quenches the fluorescence of calcein in

the cytoplasm but cannot enter intact mitochondria.

Induce hypoxia by placing the cells in a low-oxygen environment (e.g., 1% O2), followed by

reoxygenation.

Treat the cells with C105SR before or during the hypoxia/reoxygenation period.

Opening of the mPTP allows Co2+ to enter the mitochondria and quench the mitochondrial

calcein fluorescence.

Measure the fluorescence intensity using a fluorescence microscope or plate reader. A

decrease in fluorescence indicates mPTP opening.

Lactate Dehydrogenase (LDH) Release Assay
Objective: To quantify cell death (necrosis) by measuring the release of LDH from damaged

cells.

Methodology:

Culture cells in a 96-well plate.

Subject the cells to hypoxia/reoxygenation in the presence or absence of C105SR.

After the treatment period, collect the cell culture supernatant.

Use a commercially available LDH cytotoxicity assay kit.

In a separate plate, mix the supernatant with the assay reagents according to the

manufacturer's instructions.

The reaction measures the conversion of a substrate to a colored product by the released

LDH.

Measure the absorbance at the recommended wavelength (e.g., 490 nm).
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Calculate the percentage of LDH release relative to a maximum LDH release control (cells

lysed with a detergent).

Propidium Iodide (PI) Staining for Cell Death
Visualization
Objective: To visualize and quantify dead cells with compromised plasma membranes.

Methodology:

Plate cells on coverslips or in a multi-well plate.

Induce hypoxia/reoxygenation and treat with C105SR.

Add propidium iodide (PI) to the culture medium. PI is a fluorescent dye that can only enter

cells with a damaged cell membrane.

Incubate for a short period.

Wash the cells to remove unbound dye.

Visualize the cells using a fluorescence microscope. PI-positive cells (displaying red

fluorescence) are considered dead.

Quantify the percentage of PI-positive cells relative to the total number of cells (e.g.,

counterstained with a nuclear dye like Hoechst 33342).

Cell Viability Assay (e.g., MTT or Resazurin)
Objective: To assess the overall protective effect of C105SR on cell viability.

Methodology:

Seed cells in a 96-well plate.

Expose the cells to hypoxia/reoxygenation with or without C105SR treatment.
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After treatment, add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) or resazurin to the wells.

Metabolically active cells will reduce the reagent to a colored formazan (MTT) or a

fluorescent product (resorufin from resazurin).

After an incubation period, measure the absorbance or fluorescence at the appropriate

wavelength.

Calculate cell viability as a percentage relative to the untreated control cells.

Determine the EC50 value by plotting cell viability against the logarithm of C105SR
concentration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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